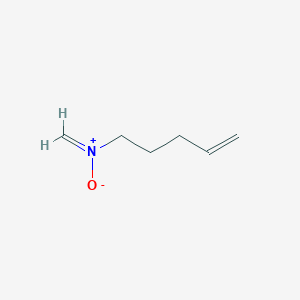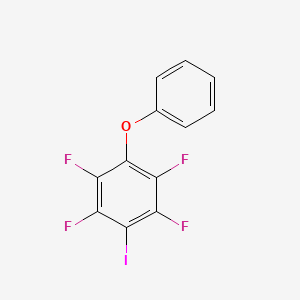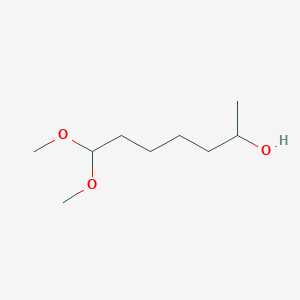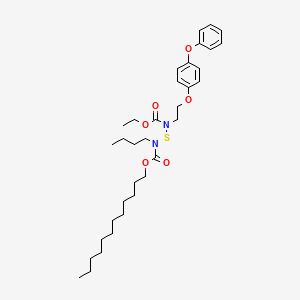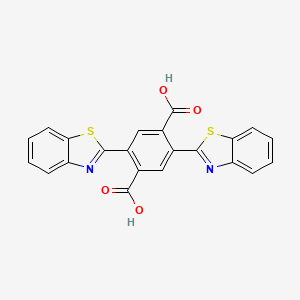
1,4-Benzenedicarboxylic acid, 2,5-bis(2-benzothiazolyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Benzenedicarboxylic acid, 2,5-bis(2-benzothiazolyl)- is a complex organic compound that features a benzene ring substituted with two carboxylic acid groups and two benzothiazolyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedicarboxylic acid, 2,5-bis(2-benzothiazolyl)- typically involves the reaction of terephthalic acid with 2-mercaptobenzothiazole under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1,4-Benzenedicarboxylic acid, 2,5-bis(2-benzothiazolyl)- can undergo various chemical reactions, including:
Oxidation: The benzothiazolyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Concentrated nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
1,4-Benzenedicarboxylic acid, 2,5-bis(2-benzothiazolyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials such as polymers and resins.
作用機序
The mechanism of action of 1,4-Benzenedicarboxylic acid, 2,5-bis(2-benzothiazolyl)- involves its interaction with specific molecular targets. The benzothiazolyl groups can interact with various biological molecules, potentially inhibiting or modifying their activity. The carboxylic acid groups can form hydrogen bonds, enhancing the compound’s binding affinity to its targets.
類似化合物との比較
Similar Compounds
Phthalic acid: 1,2-Benzenedicarboxylic acid.
Isophthalic acid: 1,3-Benzenedicarboxylic acid.
Terephthalic acid: 1,4-Benzenedicarboxylic acid.
Uniqueness
1,4-Benzenedicarboxylic acid, 2,5-bis(2-benzothiazolyl)- is unique due to the presence of benzothiazolyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s potential for use in fluorescent probes and advanced materials, setting it apart from other benzenedicarboxylic acids.
特性
CAS番号 |
116967-65-8 |
|---|---|
分子式 |
C22H12N2O4S2 |
分子量 |
432.5 g/mol |
IUPAC名 |
2,5-bis(1,3-benzothiazol-2-yl)terephthalic acid |
InChI |
InChI=1S/C22H12N2O4S2/c25-21(26)13-10-12(20-24-16-6-2-4-8-18(16)30-20)14(22(27)28)9-11(13)19-23-15-5-1-3-7-17(15)29-19/h1-10H,(H,25,26)(H,27,28) |
InChIキー |
GVFSIISIKBYGEO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3C(=O)O)C4=NC5=CC=CC=C5S4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-6-({[2-(pyridin-2-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14300481.png)
![2-Ethyl-3-[methoxy(phenylsulfanyl)(trimethylsilyl)methyl]cyclopentan-1-one](/img/structure/B14300482.png)

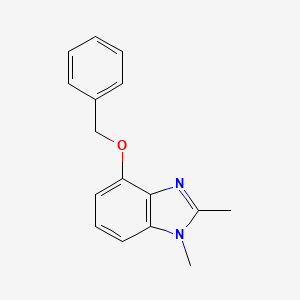
![9-{5-[1-(Ethylsulfanyl)pentyl]-3,4-dimethylfuran-2-YL}nonanoic acid](/img/structure/B14300497.png)
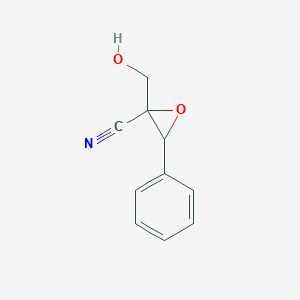

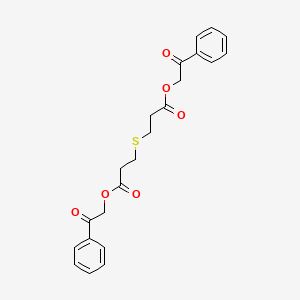
![N-[6-(2-Benzoyl-4-methylanilino)-6-oxohexyl]benzamide](/img/structure/B14300521.png)
